Welcome to the BenchChem Online Store!
molecular formula C14H10BrNO B8337086 alpha-Cyano-3-phenoxybenzyl bromide

alpha-Cyano-3-phenoxybenzyl bromide

Cat. No. B8337086
M. Wt: 288.14 g/mol
InChI Key: DSQFSFBBPSALMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04061664

Procedure details

A mixture of 2,2,3,3-tetramethylcyclopropane carboxylic acid (7.8g, 0.055M), potassium carbonate (3.8g, 0.0275M) water (40 mls), tetrabutylammonium bromide (1.5g, 10 mole %), alpha-cyano-3-phenoxybenzyl bromide (14.4g, 0.05 mole) and toluene (50 ml) was stirred at 25° C for 5 hours. The aqueous phase was separated and the toluene layer washed twice with 5% potassium carbonate solution and twice with water. The solution was filtered through a pad of silica-gel (3g) and evaporated to leave a pale-yellow oil (17.4g; purity = 92%). Recrystallisation of this material from hexane gave pure alpha-cyano-3-phenoxybenzyl 2,2,3,3-tetramethylcyclopropane carboxylate, melting point 50°-51° C.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[C:4]([CH3:6])([CH3:5])[CH:3]1[C:7]([OH:9])=[O:8].C(=O)([O-])[O-].[K+].[K+].[C:17]([CH:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:21]=1)#[N:18]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:10])[C:4]([CH3:6])([CH3:5])[CH:3]1[C:7]([O:9][CH:19]([C:17]#[N:18])[C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([O:26][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH:21]=1)=[O:8] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC1(C(C1(C)C)C(=O)O)C
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.4 g
Type
reactant
Smiles
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)Br
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
the toluene layer washed twice with 5% potassium carbonate solution and twice with water
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a pad of silica-gel (3g)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a pale-yellow oil (17.4g; purity = 92%)
CUSTOM
Type
CUSTOM
Details
Recrystallisation of this material from hexane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(C1(C)C)C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.